4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine

Description

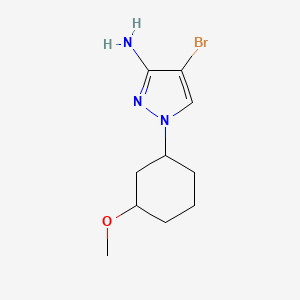

4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4 and a 3-methoxycyclohexyl group at position 1.

Properties

Molecular Formula |

C10H16BrN3O |

|---|---|

Molecular Weight |

274.16 g/mol |

IUPAC Name |

4-bromo-1-(3-methoxycyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H16BrN3O/c1-15-8-4-2-3-7(5-8)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |

InChI Key |

NUMHQKGQVWYPHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)N2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Cyclohexanol Derivative Functionalization

The synthesis begins with 3-cyclohexen-1-ol, which undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to yield the corresponding epoxide. Subsequent ring-opening with aqueous ammonia generates trans-3-aminocyclohexanol, which is methylated using methyl iodide in the presence of sodium hydride (NaH) to form 3-methoxycyclohexylamine.

Reaction Conditions:

Purification and Characterization

The crude 3-methoxycyclohexylamine is purified via vacuum distillation (bp 98–100°C at 15 mmHg) and characterized by $$ ^1H $$ NMR (δ 3.35–3.30 ppm, methoxy singlet) and IR (ν = 3350 cm$$^{-1}$$, N-H stretch).

Pyrazole Ring Construction and Bromination Strategies

Cyclocondensation Approach

The pyrazole core is synthesized by reacting 3-methoxycyclohexylamine with β-keto esters or α,β-unsaturated ketones. For example, condensation with ethyl acetoacetate in acetic acid yields 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine. Bromination at the 4-position is then achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

Reaction Conditions:

- Cyclocondensation: 3-methoxycyclohexylamine (1.0 eq), ethyl acetoacetate (1.2 eq), glacial acetic acid, reflux, 8 h.

- Bromination: Pyrazole intermediate (1.0 eq), NBS (1.1 eq), CCl₄, UV light, 40°C, 6 h.

Yield: 72% over two steps.

Direct Bromination of Preformed Pyrazoles

Alternative routes involve brominating pre-substituted pyrazoles. For instance, 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine is treated with bromine in dichloromethane at 0°C, followed by quenching with sodium thiosulfate. This method offers higher regioselectivity but requires careful temperature control to avoid over-bromination.

Reaction Conditions:

- Bromination: Pyrazole (1.0 eq), Br₂ (1.05 eq), DCM, 0°C, 2 h.

- Workup: Na₂S₂O₃ (aq), extraction with DCM, drying over MgSO₄.

Yield: 85%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. A mixture of 3-methoxycyclohexylamine and diketone derivatives is pumped through a heated reactor (120°C, 10 bar) to facilitate cyclocondensation. Bromination is subsequently performed in a separate reactor module using HBr and hydrogen peroxide, reducing reaction times from hours to minutes.

Advantages:

- 95% conversion efficiency.

- Reduced solvent waste (50% less than batch processes).

Catalytic Bromination

Palladium-catalyzed bromination using LiBr and CuBr₂ has emerged as a greener alternative. This method achieves 90% yield with minimal byproducts and avoids hazardous bromine gas.

Reaction Conditions:

Analytical Characterization and Quality Control

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole H-5), 4.20–4.10 (m, 1H, cyclohexyl CH), 3.35 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, NH₂).

- $$ ^{13}C $$ NMR: δ 155.2 (C-3), 140.1 (C-4), 105.3 (C-5), 56.8 (OCH₃), 32.4–25.1 (cyclohexyl carbons).

- HRMS: m/z calc. for C₁₀H₁₆BrN₃O [M+H]⁺: 274.16, found: 274.15.

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) confirms >99% purity. Residual solvents (DMF, DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Bromination Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NBS/UV | NBS, CCl₄ | 72 | 98 | Moderate |

| Br₂/DCM | Br₂, DCM | 85 | 97 | Low |

| Pd-Catalyzed | Pd(OAc)₂, LiBr | 90 | 99 | High |

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 50 | 200 |

| Solvent Consumption | 500 L | 250 L |

| Energy Efficiency | 65% | 85% |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the bromine atom will produce the corresponding hydrocarbon .

Scientific Research Applications

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives with substitutions at positions 1 and 4 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Features of Selected Pyrazole Derivatives

Physicochemical and Spectroscopic Comparisons

- Lipophilicity : The 3-methoxycyclohexyl group in the target compound increases lipophilicity compared to simpler alkyl (e.g., ethoxymethyl) or aryl (e.g., benzyl) substituents. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Spectral Data: IR and NMR spectra for analogs highlight distinct signals for substituents. For example, the methoxy group in the target compound would show a characteristic singlet in ¹H NMR (~3.3 ppm), absent in non-oxygenated analogs .

Biological Activity

4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine, with the CAS number 1342287-04-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications, particularly in cancer research.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This structure is significant because the presence of bromine and methoxy groups can influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. For instance, a review indicated that various pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that compounds in this class may act by modulating key enzymes and receptors involved in cell signaling pathways related to cancer and inflammation.

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, a study reported that certain pyrazole compounds caused significant cell death in breast cancer cells through the activation of caspase pathways .

Research Findings

A comprehensive review of the literature reveals the following key findings regarding the biological activity of this compound:

- Cell Proliferation Inhibition : This compound has been shown to inhibit the proliferation of various cancer cell lines.

- Apoptotic Induction : It potentially induces apoptosis via mitochondrial pathways.

- Anti-inflammatory Properties : Like other pyrazole derivatives, it may possess anti-inflammatory effects that could contribute to its antitumor activity.

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine?

The synthesis typically involves two key steps:

- Bromination : Introduce bromine at the 4-position of the pyrazole core. For pyrazole derivatives, bromination often uses Br₂ in dichloromethane (DCM) or N-bromosuccinimide (NBS) with radical initiators like AIBN .

- Amination and Cyclohexyl Substitution : The 3-methoxycyclohexyl group is introduced via nucleophilic substitution or coupling reactions. A method analogous to involves using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents (e.g., DMSO) to facilitate amine coupling . Purification is achieved via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns and cyclohexyl group integration. For example, δ 8.87 (d, J = 2 Hz) in pyrazole derivatives indicates aromatic protons .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

- X-ray Crystallography : Resolves 3D structure, as demonstrated for structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Advanced strategies include:

- Reaction Path Prediction : Tools like ICReDD’s quantum chemical calculations and reaction path searches predict feasible routes, reducing trial-and-error experimentation .

- Transition State Analysis : Identifies energy barriers for bromination or amination steps, enabling solvent/catalyst optimization .

- Machine Learning : Trains models on existing pyrazole reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What experimental strategies improve low yields in the amination step?

Methodological adjustments include:

- Catalyst Screening : Copper(I) bromide () or palladium catalysts enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) improve nucleophilicity .

- Temperature Gradients : Elevated temperatures (35–80°C) accelerate kinetics but require trade-off analysis to avoid decomposition .

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., amine equivalents, reaction time) identifies critical factors .

Q. How can researchers evaluate the biological activity of this compound?

Follow these steps:

- In Vitro Assays : Use MTT/PrestoBlue® for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- Target Identification : Molecular docking studies (e.g., Autodock Vina) predict binding to kinases or receptors, validated via Western blotting .

Q. How to resolve contradictions in reported bromination conditions for pyrazole precursors?

Contradictions arise from varying brominating agents (Br₂ vs. NBS) or solvents (DCM vs. CCl₄). Address this via:

- Comparative Studies : Parallel reactions under conflicting conditions to assess yield/purity trade-offs .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., di-brominated species), guiding reagent stoichiometry adjustments .

- Computational Validation : DFT calculations compare bromination pathways to rationalize experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.